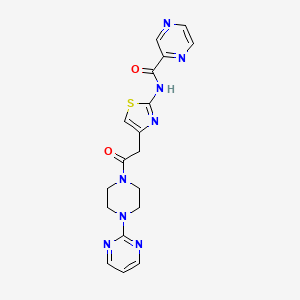

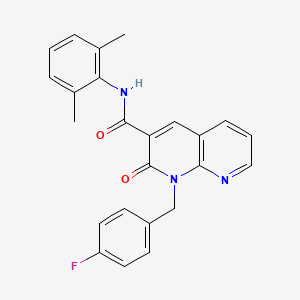

N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrimidin-2-yl group, a piperazin-1-yl group, a thiazol-2-yl group, and a pyrazine-2-carboxamide group. The exact molecular structure analysis is not provided in the available resources .Scientific Research Applications

Antibacterial and Anticancer Properties

Research into structurally related compounds has identified significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, as well as potential anticancer activity. For instance, derivatives within the pyridine, pyridazine, and pyrimidine classes have shown in vivo potency comparable to known antibacterial agents. Similarly, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and demonstrated antitumor activity against human breast adenocarcinoma cell lines, with some compounds displaying potent inhibitory activity (Tucker et al., 1998; Abdellatif et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The compound's structure has been instrumental in synthesizing a variety of heterocyclic compounds with potential antibacterial and antiviral properties. These compounds include sulfonamido moieties, benzodifuranyl derivatives, and pyrazolo[4,3-d]pyrimidin-7-ones, among others, showcasing a broad spectrum of activities and applications in medicinal chemistry (Azab et al., 2013; Abu‐Hashem et al., 2020).

Dual-Action Hypoglycemic Agents

A particular interest has been shown in N-(pyrimidin-4-yl)thiazol-2-amine derivatives for their role as glucokinase activators. Studies have identified compounds within this category as potent dual-acting hypoglycemic agents, capable of activating both glucokinase (GK) and PPARγ, indicating their potential in managing blood glucose levels in diabetic research (Song et al., 2011).

Antiparkinsonian and Analgesic Activities

Substituted pyridine derivatives, synthesized from related chemical precursors, have exhibited promising analgesic and antiparkinsonian activities in pharmacological screenings. These findings suggest the compound's framework could contribute to developing new therapeutic agents for treating pain and Parkinson's disease (Amr et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors involved in cellular processes .

Mode of Action

This could result in alterations in cellular processes, potentially leading to the desired therapeutic effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of rna and dna synthesis .

Result of Action

Based on the known effects of similar compounds, it could potentially lead to changes in cellular processes, resulting in the desired therapeutic effects .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other thiazole and pyrazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O2S/c27-15(25-6-8-26(9-7-25)17-21-2-1-3-22-17)10-13-12-29-18(23-13)24-16(28)14-11-19-4-5-20-14/h1-5,11-12H,6-10H2,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJXCRFLYWTXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)

![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2883908.png)

![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile](/img/structure/B2883915.png)

![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)

![2-(4-fluorophenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2883917.png)

![(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B2883919.png)

![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)